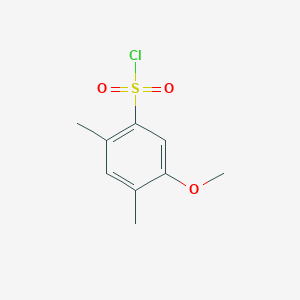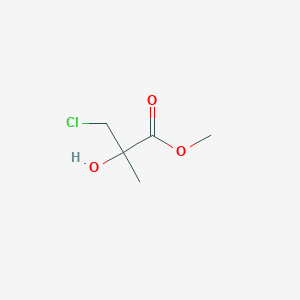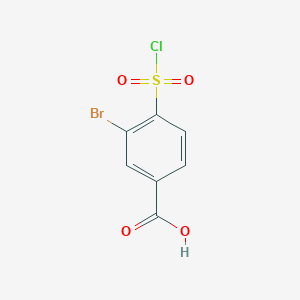
5-Methoxy-2,4-dimethylbenzenesulfonyl chloride
Descripción general
Descripción
“5-Methoxy-2,4-dimethylbenzenesulfonyl chloride” is a chemical compound with the molecular formula C9H11ClO3S. It contains a benzene ring which is substituted with two methyl groups, a methoxy group, and a sulfonyl chloride group .
Molecular Structure Analysis
The molecule consists of a benzene ring, which is a planar, cyclic structure composed of six carbon atoms. Two of these carbons are substituted with methyl groups, one with a methoxy group, and one with a sulfonyl chloride group .Chemical Reactions Analysis
The sulfonyl chloride group is highly reactive and can participate in a variety of reactions. It can react with amines to form sulfonamides, with alcohols to form sulfonate esters, and with water to form sulfonic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and the functional groups it contains. Sulfonyl chlorides are typically colorless, oily liquids that are sensitive to moisture . They are also typically denser than water and insoluble in it .Aplicaciones Científicas De Investigación
Alzheimer’s Disease Research
5-Methoxy-2,4-dimethylbenzenesulfonyl chloride is used in the synthesis of sulfonamides that have shown potential in Alzheimer’s disease treatment. A study by Abbasi et al. (2018) focused on synthesizing a series of sulfonamides derived from 4-methoxyphenethylamine, which exhibited significant acetylcholinesterase inhibitory activity. This suggests its potential as a lead structure in designing more potent acetylcholinesterase inhibitors (Abbasi et al., 2018).
Polymer Chemistry
In polymer chemistry, derivatives of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride have been used. Xi et al. (1984) synthesized new 5-methoxy-2H-benzotriazol-2-yl mono- or di-substituted resorcinols and phloroglucinols, indicating its application in developing functional polymers with unique spectral properties (Xi, Basset, & Vogl, 1984).
Molecular and Electronic Structure Analysis
Research by Rublova et al. (2017) on sterically hindered isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride contributes to understanding molecular and electronic structures. Their work included quantum-chemical calculations and kinetic investigations, providing insights into the stereo-chemical characteristics of these molecules (Rublova et al., 2017).
Enzyme Inhibition Studies
N-Substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, synthesized from derivatives of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride, have been evaluated for their enzyme inhibition potential. Riaz (2020) demonstrated their significant inhibitory activity against acetylcholinesterase and α-glucosidase, which could be relevant for therapeutic applications in diseases like Alzheimer's and diabetes (Riaz, 2020).
Safety And Hazards
Propiedades
IUPAC Name |
5-methoxy-2,4-dimethylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c1-6-4-7(2)9(14(10,11)12)5-8(6)13-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZJHRQSVQIDBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2,4-dimethylbenzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride](/img/structure/B1443063.png)

![3-[4-(4-bromo-1H-pyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid](/img/structure/B1443065.png)

![Sodium 2-[hydroxy(phenyl)methyl]benzoate](/img/structure/B1443070.png)



![2-[4-(2-Aminoethoxy)phenyl]acetonitrile hydrochloride](/img/structure/B1443075.png)

![2-[1-(Morpholin-4-yl)cyclopentyl]acetic acid hydrochloride](/img/structure/B1443081.png)

